2'-Demethylpiritrexim

Description

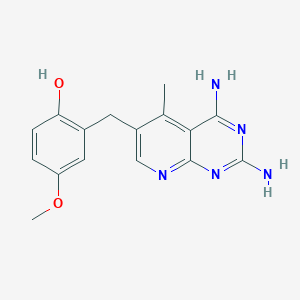

2'-Demethylpiritrexim is a structural analog of the antifolate agent piritrexim, which is known to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. The compound is characterized by the removal of a methyl group (-CH₃) from the 2' position of the parent molecule, altering its physicochemical and pharmacological properties. Key physicochemical properties (inferred from analogs like 5'-demethylpiritrexim) include a molecular weight of ~311.34 g/mol and a predicted density of 1.378 g/cm³ .

Properties

IUPAC Name |

2-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-8-10(5-9-6-11(23-2)3-4-12(9)22)7-19-15-13(8)14(17)20-16(18)21-15/h3-4,6-7,22H,5H2,1-2H3,(H4,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFRPMAJOWELER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152060 | |

| Record name | 2'-Demethylpiritrexim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118252-37-2 | |

| Record name | 2'-Demethylpiritrexim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118252372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Demethylpiritrexim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2'-demethylpiritrexim and related antifolate agents:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Predicted Solubility | DHFR Inhibition (IC₅₀) |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₇N₅O₂* | 311.34 | Demethylation at 2' position | Moderate (hydrophilic) | Not reported |

| Piritrexim | C₁₇H₁₉N₅O₂ | 325.37 | Methyl group at 2' position | Low (hydrophobic) | ~0.1 µM† |

| Methotrexate | C₂₀H₂₂N₈O₅ | 454.44 | Glutamate moiety, multiple methyl groups | Low | ~0.01 µM |

| 5'-Demethylpiritrexim | C₁₆H₁₇N₅O₂ | 311.34 | Demethylation at 5' position | High (hydrophilic) | Not reported |

*Inferred from 5'-demethylpiritrexim ; †Data from piritrexim studies .

Key Findings:

Structural Impact on Solubility : The absence of a methyl group at the 2' position likely enhances solubility compared to piritrexim, similar to the 5'-demethyl analog . This modification may improve bioavailability but reduce membrane permeability.

DHFR Inhibition Specificity : Piritrexim’s methyl group contributes to its hydrophobic interactions with DHFR’s active site. Demethylation may weaken binding affinity, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.